9-cis-Retinyl Oleate

Overview

Description

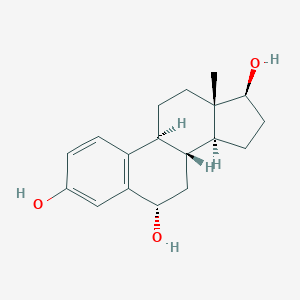

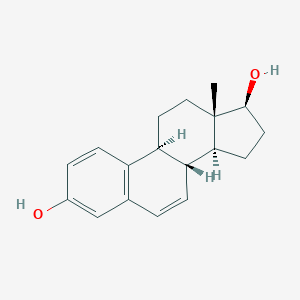

9-cis-Retinyl oleate is a derivative of retinol, which is a form of vitamin A. It is related to compounds such as 9-cis-retinoic acid, which is known to function through conformational alterations of ligand-dependent nuclear transcription factors, the retinoic acid receptors (RARs), and retinoid X receptors (RXRs) . These receptors are involved in a variety of biological processes, including cell differentiation, apoptosis, and the maintenance of epithelial tissue integrity.

Synthesis Analysis

The synthesis of 9-cis-retinoids can be achieved through various chemical reactions. One method involves the stereocontrolled synthesis using a Stille coupling reaction, which allows for the formation of 9-cis-retinoids with locked 6-s-cis and 6-s-trans conformations . Another approach for synthesizing 9-cis-retinoic acid analogs is through a Suzuki reaction, which has been shown to be highly convergent and efficient for attaching the polyenic side chain to the hydrophobic ring .

Molecular Structure Analysis

The molecular structure of 9-cis-retinoids is characterized by a polyenic side chain with a specific geometric configuration. The Z geometry of this side chain is crucial for the biological activity of these compounds . The locked conformations of 6-s-cis and 6-s-trans are significant as they affect the interaction with nuclear receptors .

Chemical Reactions Analysis

9-cis-Retinoids undergo various chemical reactions in biological systems. For instance, 9-cis-retinoic acid can be synthesized from 9-cis-retinol through the action of cis-retinol dehydrogenase (cRDH) . Additionally, 9-cis-retinoic acid can be produced directly from 9-cis-beta-carotene in human intestinal mucosa, indicating that dietary beta-carotene can serve as a precursor for this biologically active form of vitamin A .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-cis-retinoids are influenced by their polyenic structure, which is responsible for their light-absorbing properties and their ability to isomerize under certain conditions. For example, 9-cis-retinyl acetate can undergo photoisomerization to form 9-cis-retinal, a process that is important for the visual cycle and potential treatment of retinal diseases . The metabolism of 9-cis-retinoic acid in rats has shown that it can be hydroxylated, ketonized, and reduced to form various metabolites, including 13,14-dihydro-9-cis-retinoic acid .

Scientific Research Applications

Methodological Advancements

A key advancement in scientific research involving 9-cis-retinyl oleate is the development of sensitive methods for determining retinyl esters, including 9-cis-retinyl oleate. Biesalski and Weiser (1989) developed an isocratic adsorption HPLC method that significantly improved the detection of retinyl esters in tissues like the tongue, trachea, and inner ear, which rely on adequate vitamin A supply (Biesalski & Weiser, 1989).

Biochemical Analysis in Eye Health

Research by Mata et al. (1998) highlighted the specificity of retinyl ester hydrolase (REH) activities in retinal pigment epithelium (RPE) membranes for various retinol isomers, including 9-cis-retinyl oleate. This study provided insights into the substrate specificity of REH, which is crucial for understanding retinal health and disorders (Mata, Mata, & Tsin, 1998).

Application in Retinal Disease Treatment

The synthesis of 9-cis-retinyl esters and their derivatives, such as 9-cis-retinyl acetate, is an area of interest for treating hereditary retinal diseases. Kochman et al. (2021) investigated the photoisomerization mechanism of all-trans-retinyl acetate to 9-cis-retinyl acetate, a precursor to 9-cis-retinal, which has potential in retinal disease therapy (Kochman, Palczewski, & Kubas, 2021).

Insights into Biosynthesis and Metabolism

Paik et al. (2000) studied the metabolism of 9-cis-retinol and its conversion into 9-cis-retinoic acid in hepatic-derived cell lines. This research provided foundational knowledge for understanding the biosynthesis pathways of 9-cis-retinoic acid, a significant player in retinoid metabolism (Paik et al., 2000).

properties

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-SNTFCKTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433316 | |

| Record name | 9-cis-Retinyl Oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cis-Retinyl Oleate | |

CAS RN |

79433-57-1 | |

| Record name | 9-cis-Retinyl Oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.